molecular formula C32H42N2O B12457686 3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

Katalognummer: B12457686
Molekulargewicht: 470.7 g/mol
InChI-Schlüssel: LFOSIYCQAZDXRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is particularly interesting due to its liquid crystalline properties, making it valuable in the development of advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(4-propylcyclohexyl)benzohydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the oxadiazole ring is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular membranes and proteins, altering their functions. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Bis[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole: Similar in structure but with a pentyl group instead of a propyl group.

    3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-thiadiazole: Contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.

    3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl: A biphenyl derivative with trifluoromethyl groups.

Uniqueness

3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to its specific combination of liquid crystalline properties and potential biological activities. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for various applications in materials science and medicinal chemistry.

Eigenschaften

Molekularformel

C32H42N2O

Molekulargewicht

470.7 g/mol

IUPAC-Name

3,5-bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C32H42N2O/c1-3-5-23-7-11-25(12-8-23)27-15-19-29(20-16-27)31-33-32(35-34-31)30-21-17-28(18-22-30)26-13-9-24(6-4-2)10-14-26/h15-26H,3-14H2,1-2H3

InChI-Schlüssel

LFOSIYCQAZDXRB-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)C5CCC(CC5)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.